2,5-Dichlorophenylthioethanol

Description

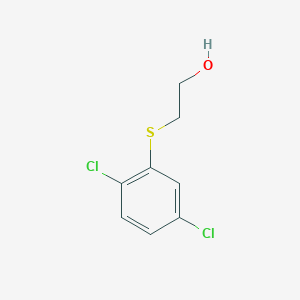

2,5-Dichlorophenylthioethanol is a thioethanol derivative featuring a phenyl ring substituted with chlorine atoms at the 2 and 5 positions, bonded to a sulfanylethanol group (-SCH₂CH₂OH).

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2OS/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQQDPZAFPEINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)SCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorophenylthioethanol typically involves the reaction of 2,5-dichlorophenol with thioethanol. One common method is the nucleophilic substitution reaction where 2,5-dichlorophenol reacts with thioethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

For industrial-scale production, the process may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenylthioethanol undergoes various chemical reactions, including:

Oxidation: The thioethanol group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted phenylthioethanol derivatives.

Scientific Research Applications

2,5-Dichlorophenylthioethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,5-Dichlorophenylthioethanol involves its interaction with specific molecular targets. The thioethanol group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. The chlorine atoms on the phenyl ring can also participate in halogen bonding, affecting the compound’s binding affinity to various biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The most structurally analogous compound in the provided evidence is 3,5-Dichlorophenylthioethanol (CAS 101079-86-1), a positional isomer differing in chlorine substitution patterns. Below, we analyze key differences and similarities:

Structural and Electronic Effects

- Substituent Positions: 2,5-Dichlorophenylthioethanol: Chlorines at the ortho (2) and para (5) positions create a sterically hindered environment near the sulfur atom. This may reduce nucleophilicity at sulfur compared to the meta-substituted isomer.

Electronic Properties :

Ortho-substituted chlorines in the 2,5-isomer may induce stronger inductive electron-withdrawing effects, polarizing the sulfur atom and increasing acidity of the thiol group. Meta-substituted chlorines in the 3,5-isomer exert less direct electronic influence on the sulfur atom.

Physicochemical Properties

While direct data for this compound are unavailable, inferences can be drawn from its 3,5-isomer and related chlorinated thioethanols:

Biological Activity

2,5-Dichlorophenylthioethanol is an organic compound characterized by a dichlorophenyl group attached to a thioether functional group and an ethanol moiety. Its chemical structure can be represented as . This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals.

- Molecular Formula :

- Molecular Weight : 223.1 g/mol

- Chemical Structure : The compound contains two chlorine atoms, one sulfur atom, and an alcohol functional group, which may contribute to its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting a potential role as an antibacterial agent. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies have indicated that it can inhibit the growth of certain fungi, making it a candidate for further investigation in antifungal therapies.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated:

- Bacterial Strains Tested : E. coli, S. aureus, and P. aeruginosa.

- Minimum Inhibitory Concentration (MIC) : Ranged from 32 to 128 µg/mL.

- : The compound demonstrated promising antibacterial properties, warranting further exploration for therapeutic applications.

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of the compound against Candida albicans. Key findings included:

- Inhibition Zone : Measured using the disk diffusion method.

- Results : A significant inhibition zone of 15 mm was recorded at a concentration of 100 µg/mL.

- Implications : This suggests potential for use in treating fungal infections.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chlorophenylthioethanol | Chlorine substituent on phenyl ring | Lower toxicity compared to dichloro analogs |

| 4-Bromophenylthioethanol | Bromine substituent instead of chlorine | Enhanced reactivity due to bromine's larger size |

| 2,6-Dichlorophenylthioethanol | Different chlorination pattern | Potentially different biological activity profile |

| Phenol thioether | Simple phenolic structure | Lacks halogen substituents; often less reactive |

The uniqueness of this compound lies in its specific dichlorination pattern and the presence of both sulfur and hydroxyl functional groups, which may confer distinct biological properties not found in simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.